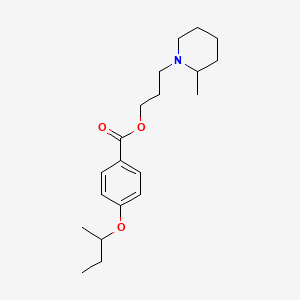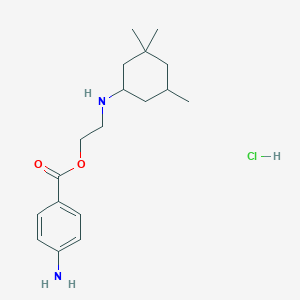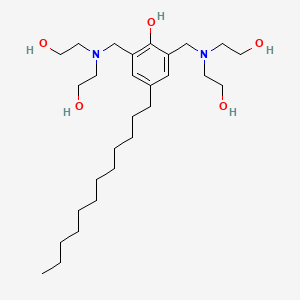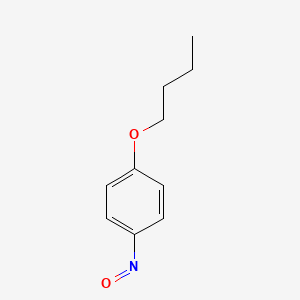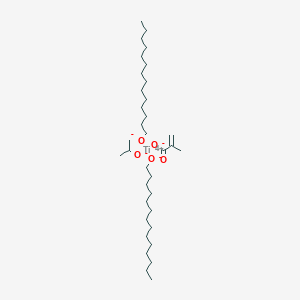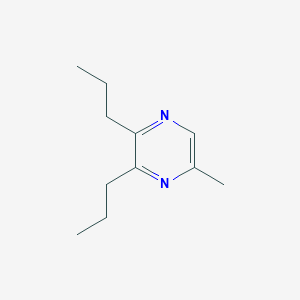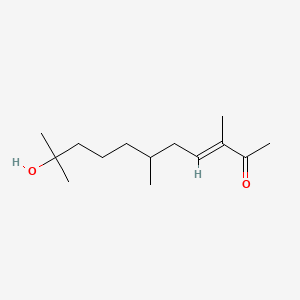
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one is an organic compound with the molecular formula C14H26O2 and a molecular weight of 226.35 g/mol It is characterized by the presence of a hydroxy group, three methyl groups, and an enone structure
Vorbereitungsmethoden
The synthesis of 10-Hydroxy-3,6,10-trimethylundec-3-en-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors, followed by selective reduction and oxidation steps to introduce the hydroxy and enone functionalities . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The enone structure can be reduced to form a saturated alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 10-Hydroxy-3,6,10-trimethylundec-3-en-2-one involves its interaction with specific molecular targets. The hydroxy and enone groups play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding, nucleophilic addition, and other interactions that influence its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one can be compared with similar compounds such as:
10-Hydroxy-3,6,10-trimethylundec-2-en-2-one: Differing in the position of the double bond.
10-Hydroxy-3,6,10-trimethylundec-3-en-3-one: Differing in the position of the hydroxy group. These compounds share similar structural features but exhibit distinct chemical and physical properties, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
68141-19-5 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
(E)-10-hydroxy-3,6,10-trimethylundec-3-en-2-one |
InChI |
InChI=1S/C14H26O2/c1-11(7-6-10-14(4,5)16)8-9-12(2)13(3)15/h9,11,16H,6-8,10H2,1-5H3/b12-9+ |
InChI-Schlüssel |
ZYZZYMDGACMDKZ-FMIVXFBMSA-N |
Isomerische SMILES |
CC(CCCC(C)(C)O)C/C=C(\C)/C(=O)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)CC=C(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



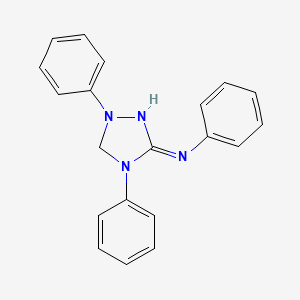

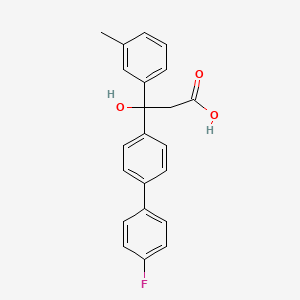
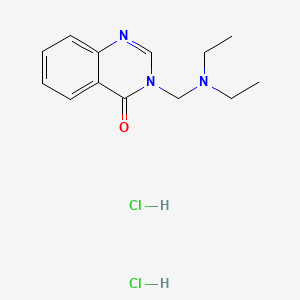
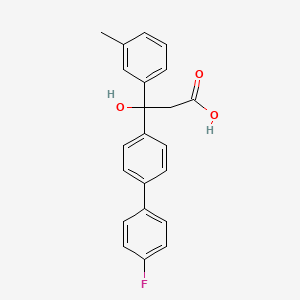
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
